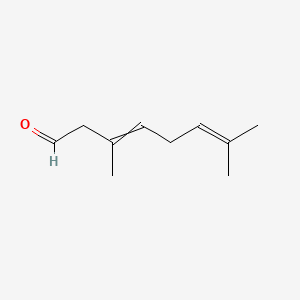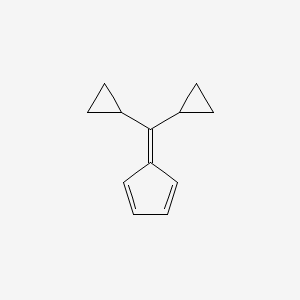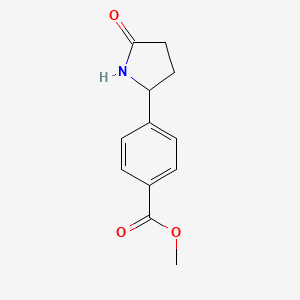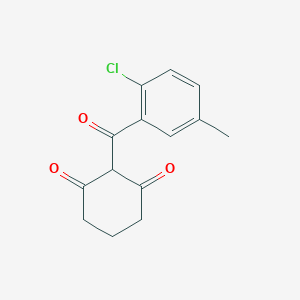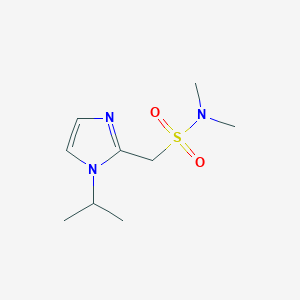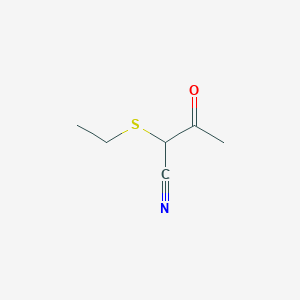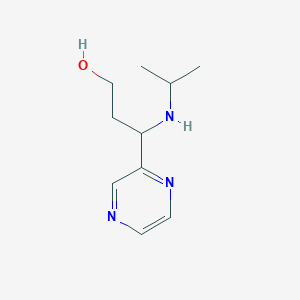
3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol is a chemical compound that features a pyrazine ring and an isopropylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors.
Attachment of the propanol backbone: This step may involve nucleophilic substitution reactions.
Introduction of the isopropylamino group: This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol backbone can undergo oxidation to form a ketone or aldehyde.
Reduction: The pyrazine ring can be reduced under certain conditions.
Substitution: The isopropylamino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action for 3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-(pyrazin-2-yl)propan-1-ol: Similar structure but with an aminomethyl group instead of an isopropylamino group.
3-(Isopropylamino)-3-(pyridin-2-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
3-(Isopropylamino)-3-(pyrazin-2-yl)propan-1-ol is unique due to the specific combination of the pyrazine ring and the isopropylamino group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(propan-2-ylamino)-3-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8(2)13-9(3-6-14)10-7-11-4-5-12-10/h4-5,7-9,13-14H,3,6H2,1-2H3 |
InChI Key |
ZFBZLCCHYOPCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCO)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)

![1-[3-(Diphenylphosphoryl)-3-phenylpropyl]piperidine](/img/structure/B13966897.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
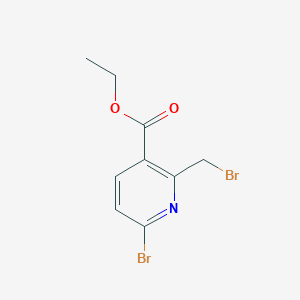
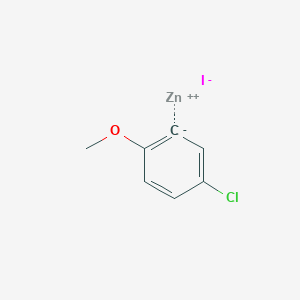
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13966917.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
